molecular formula C17H23N3O3S B268794 3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}butanamide

3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}butanamide

Cat. No. B268794
M. Wt: 349.4 g/mol
InChI Key: ZFXGLYOGAGCUMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}butanamide is a chemical compound that has been synthesized for scientific research purposes. It is also known as BAY 73-6691 and is a selective inhibitor of soluble guanylate cyclase (sGC).

Mechanism of Action

3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}butanamide is a selective inhibitor of sGC. It binds to the heme group of sGC and prevents the conversion of guanosine triphosphate (GTP) to cGMP. This inhibition of sGC leads to a decrease in cGMP levels, which can affect various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}butanamide are mainly related to its inhibition of the sGC signaling pathway. By decreasing cGMP levels, this compound can affect smooth muscle relaxation, platelet aggregation, and neurotransmission. It has also been shown to have anti-inflammatory effects and can reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}butanamide in lab experiments is its selectivity for sGC. This allows researchers to specifically target the cGMP signaling pathway and study its effects. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the use of 3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}butanamide in scientific research. One potential application is in the study of cardiovascular diseases, as the sGC signaling pathway plays a crucial role in regulating blood pressure and vascular tone. Another potential direction is in the development of new drugs for the treatment of inflammatory diseases, as this compound has been shown to have anti-inflammatory effects. Additionally, further research could be done to improve the solubility of this compound in water, which would make it easier to work with in lab experiments.
In conclusion, 3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}butanamide is a selective inhibitor of sGC that has been synthesized for scientific research purposes. It has various applications in the study of the cGMP signaling pathway and can affect physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmission. While there are limitations to its use in lab experiments, there are also several future directions for its application in scientific research.

Synthesis Methods

The synthesis of 3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}butanamide involves several steps. The first step is the protection of the amine group of 3-methylbutan-1-amine with tert-butyloxycarbonyl (BOC). The second step is the reaction of BOC-protected 3-methylbutan-1-amine with 4-(morpholin-4-ylcarbonyl)phenyl isothiocyanate to form BOC-protected 3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}butanamide. The final step involves the removal of the BOC group to obtain the final product.

Scientific Research Applications

3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}butanamide has been used in various scientific research studies. One of the main applications of this compound is in the study of the sGC signaling pathway. sGC is an enzyme that produces cyclic guanosine monophosphate (cGMP), which plays a crucial role in various physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmission. By inhibiting sGC, 3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}butanamide can modulate the cGMP signaling pathway and affect these physiological processes.

properties

Product Name

3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}butanamide

Molecular Formula

C17H23N3O3S

Molecular Weight

349.4 g/mol

IUPAC Name

3-methyl-N-[[4-(morpholine-4-carbonyl)phenyl]carbamothioyl]butanamide

InChI

InChI=1S/C17H23N3O3S/c1-12(2)11-15(21)19-17(24)18-14-5-3-13(4-6-14)16(22)20-7-9-23-10-8-20/h3-6,12H,7-11H2,1-2H3,(H2,18,19,21,24)

InChI Key

ZFXGLYOGAGCUMS-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCOCC2

Canonical SMILES

CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCOCC2

Origin of Product

United States

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